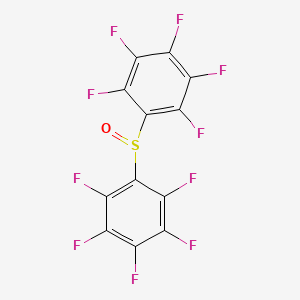

Sulfoxide, bis(pentafluorophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

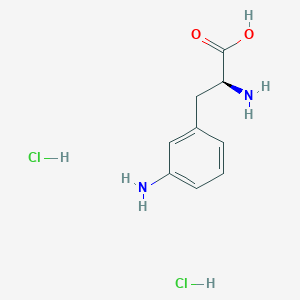

Sulfoxide, bis(pentafluorophenyl)- is a chemical compound with the following molecular formula: C12F10OS . It consists of 12 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 10 fluorine atoms . This compound belongs to the class of sulfoxides, which are characterized by a sulfur atom bonded to two organic groups (in this case, pentafluorophenyl groups) and an oxygen atom.

Synthesis Analysis

-

One-Step Oxidative Monofluorination

-

Bis(pentafluorophenyl) Sulfite

Applications De Recherche Scientifique

Catalysis and Synthesis

Bis(pentafluorophenyl)sulfoxide and its derivatives find significant application in catalysis and synthesis. The oxidation of sulfides using hydrogen peroxide catalyzed by iron tetrakis(pentafluorophenyl)porphyrin is efficient and selective, producing sulfoxides with high yields (Baciocchi et al., 2004). Additionally, fluorinated polyamides based on noncoplanar sulfoxide containing aromatic bis(ether amine) were synthesized, demonstrating the application of sulfoxides in polymer development (Shockravi et al., 2009).

Material Science

In material science, bis-sulfoxide-spirobifluorenes are a promising class of electron-acceptor hosts for blue phosphorescent light-emitting devices. Their molecular design simplifies synthesis and allows tailoring of host material solubilities without compromising high-energy triplet state properties (Ertl et al., 2016).

Polymer Electrolyte Membranes

Bis(pentafluorophenyl)sulfoxide derivatives have been used in the development of polymer electrolyte membranes. These membranes derived from novel fluorine-containing poly(arylene ether ketone)s exhibited sufficient thermal stability and high proton conductivity, making them suitable for applications like fuel cells (Sakaguchi et al., 2012).

Chemistry of C2‐Symmetric Bis(sulfoxides)

The chemistry of C2-symmetric bis(sulfoxides), including their preparation and applications in asymmetric synthesis and coordination chemistry, has been a significant area of study. This research has led to the development of various racemic and enantiopure C2-symmetric bis(sulfoxides) (Delouvrié et al., 2002).

Photophysical Studies

Photophysical studies of bis(trifluoromethyl) sulfoxide, a closely related compound, revealed isomerization into the sulfenic ester CF3SOCF3 when isolated in noble gas matrixes at low temperatures. This research provides insights into the behavior of sulfoxides under specific conditions (Ulic et al., 2004).

Ligand Development in Metal Catalysis

Bis(pentafluorophenyl)sulfoxide derivatives are also valuable in ligand development for metal catalysis. For instance, a chiral bis-sulfoxide ligand with a binaphthyl backbone was introduced as a chiral ligand entity in late-transition metal catalysis, showing excellent reactivity and selectivity in asymmetric addition reactions (Mariz et al., 2008).

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfinylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10OS/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGJOYZAOJDXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)

![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)